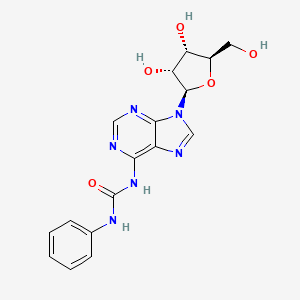

N-(Phenylcarbamoyl)adenosine

Description

Structure

3D Structure

Properties

CAS No. |

33467-20-8 |

|---|---|

Molecular Formula |

C17H18N6O5 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-phenylurea |

InChI |

InChI=1S/C17H18N6O5/c24-6-10-12(25)13(26)16(28-10)23-8-20-11-14(18-7-19-15(11)23)22-17(27)21-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,24-26H,6H2,(H2,18,19,21,22,27)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

JMJFPUDQRBBFAG-XNIJJKJLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies for N Phenylcarbamoyl Adenosine

Methodologies for Core Structure Elaboration

The construction of the N-(Phenylcarbamoyl)adenosine scaffold requires precise control over stereochemistry and selective functionalization of reactive sites.

Stereoselective Synthetic Approaches

A fundamental challenge in the synthesis of nucleoside analogs like this compound is the stereoselective formation of the β-glycosidic bond between the purine (B94841) base and the ribose sugar. The naturally occurring and biologically active form of adenosine (B11128) possesses a β-configuration at the anomeric carbon (C1') of the ribose.

Synthetic strategies often employ a Vorbrüggen-type glycosylation reaction. This approach typically involves reacting a silylated nucleobase with a protected ribose derivative, such as an acylated or ether-protected sugar, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). The use of participating groups at the C2' position of the ribose, such as an acetyl group, helps to direct the incoming nucleobase to the β-face of the sugar, resulting in the desired stereoisomer with high selectivity.

Design and Preparation of this compound Derivatives

The systematic modification of different parts of the this compound molecule—the N6-substituent, the ribose sugar, and the nucleobase—is a key strategy for developing analogs with enhanced potency and selectivity for specific adenosine receptor subtypes.

Modifications at the N6-Position: Aryl and Alkyl Urea (B33335) Moieties

The N6-position of adenosine is a critical site for molecular recognition by adenosine receptors. The synthesis of this compound and its derivatives is achieved by reacting an appropriately protected adenosine intermediate with an isocyanate. nih.govasianpubs.org

The general procedure involves the reaction of 2',3'-O-isopropylidene-adenosine-5'-uronamide with an excess of the desired alkyl or aryl isocyanate. nih.gov This reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) with a catalytic amount of a base such as triethylamine, affording the N6-carbamoyl adduct. nih.gov Subsequent deprotection of the ribose moiety yields the final N6-substituted derivative. nih.gov

Varying the substituents on the phenyl ring of the urea moiety has been shown to significantly influence the affinity and selectivity for adenosine receptors. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the electronic properties and steric profile of the ligand, leading to differential interactions with the receptor binding pocket. While N6-alkylcarbamoyl derivatives generally show low affinity, various N6-arylcarbamoyl derivatives have demonstrated high affinity, particularly for the A3 adenosine receptor subtype. nih.gov

| Compound | Substituent on Phenyl Ring | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

|---|---|---|---|---|

| 4l | 2-Chloro | 150 ± 18 | 1400 ± 150 | 7.5 ± 0.8 |

| 4m | 3-Chloro | 180 ± 22 | 1200 ± 130 | 9.1 ± 1.1 |

| 4n | 4-Methoxy | 210 ± 25 | 1500 ± 160 | 4.8 ± 0.5 |

| 4p | 4-Nitro | 190 ± 21 | >10000 | 25 ± 3 |

| 4q | 3-Iodo | 30 ± 4 | 1300 ± 140 | 30 ± 4 |

Data derived from studies on rat adenosine receptors. Ki represents the inhibition constant, with lower values indicating higher binding affinity. nih.gov

Ribose Sugar Derivatization: 2',3'-Bis-O-Substitution and 5'-Position Modification

Modifications to the ribose portion of the adenosine scaffold can significantly impact receptor affinity and selectivity.

2',3'-Bis-O-Substitution: As mentioned in section 2.1.2, the 2' and 3' hydroxyls are commonly protected as an isopropylidene acetal during synthesis. nih.gov While this is primarily a synthetic strategy, the design of stable analogs with permanent substitutions at these positions is also an area of research. For example, alkylation of the 2'-hydroxyl group can be achieved by reacting unprotected adenosine with reagents like propargyl bromide, leading to derivatives such as 2'-O-propargyl adenosine. nih.gov

5'-Position Modification: The 5'-position is a highly tolerant site for modification. A particularly important class of derivatives is the adenosine-5'-uronamides. nih.gov These are synthesized from adenosine-5'-carboxylic acid, which can be converted to various amides. For example, 5'-N-ethyluronamide derivatives are common. nih.gov The synthesis involves coupling the 5'-carboxylic acid with the desired amine. These modifications have been shown to enhance potency at A2A and A3 receptors. nih.gov Combining modifications at both the N6- and 5'-positions is a powerful strategy to increase affinity and selectivity for the A3 receptor subtype. nih.gov

Nucleobase Structural Variations

Altering the core purine nucleobase offers another avenue for creating novel analogs. Modifications can include substitutions at the C2-position or more substantial changes to the heterocyclic ring system.

Substitutions at the C2-position of the purine ring are known to modulate selectivity, often favoring the A2A receptor subtype. nih.gov The introduction of halogens or alkynyl chains at this position can be achieved through palladium-catalyzed cross-coupling reactions on a suitable 2-halo-adenosine precursor. nih.gov

More profound structural variations involve altering the purine ring itself. For example, replacing a carbon atom with nitrogen can lead to azaadenine analogs. The synthesis of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines has been reported as a strategy to develop selective A3 adenosine receptor antagonists. These compounds maintain the crucial N6-arylcarbamoyl group for A3 affinity while modifying the core scaffold to enhance selectivity.

Bioisosteric Replacements in Nucleoside Analogues

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to design new compounds by substituting atoms or groups with other chemical moieties that possess similar physical or chemical properties. This approach aims to create novel analogues with improved potency, enhanced selectivity, better metabolic stability, or reduced toxicity while retaining the desired biological activity. mdpi.comcambridgemedchemconsulting.com The concept of bioisosterism allows chemists to modify a lead compound's size, shape, electronic distribution, and lipophilicity to optimize its pharmacodynamic and pharmacokinetic profiles. mdpi.com

In the design of nucleoside analogues, such as derivatives of this compound, bioisosteric replacement is a powerful tool for probing interactions with biological targets like adenosine receptors and for developing agents with greater therapeutic potential. Modifications can be made to the purine or pyrimidine base, the ribose sugar, or appended substituents.

A key area of exploration for this compound analogues involves bioisosteric replacements on the N⁶-phenyl ring. The type and position of substituents on this ring can significantly influence the compound's affinity and selectivity for different adenosine receptor subtypes (A₁, A₂ₐ, and A₃). nih.gov Research has shown that even minor alterations, such as the replacement of a hydrogen atom with a halogen or a methoxy (B1213986) group, can lead to substantial changes in biological activity. nih.govebi.ac.uk

For example, a series of N⁶-(substituted-phenylcarbamoyl)adenosine-5′-N-ethyluronamide derivatives were synthesized to explore these structure-activity relationships. nih.gov The findings indicated that affinity for the A₃ receptor subtype was more dependent on the nature of the substituent on the phenyl ring than its specific position (ortho, meta, or para). nih.gov Certain derivatives with chloro or methoxy groups on the phenyl ring demonstrated high affinity for A₃ receptors, with Kᵢ values in the low nanomolar range. nih.govebi.ac.uk

The table below summarizes the binding affinity data for selected N⁶-(Arylcarbamoyl)adenosine-5′-N-ethyluronamide analogues at rat adenosine receptors, illustrating the impact of bioisosteric replacements on the phenyl ring.

| Compound | Substituent (R) on Phenyl Ring | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₃ Kᵢ (nM) |

|---|---|---|---|---|

| N-((2-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 2-Cl | 1560 | 1200 | 8.8 |

| N-((3-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 3-Cl | 1420 | 1150 | 7.5 |

| N-((4-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 4-Cl | 1200 | 1030 | 12.5 |

| N-((4-Methoxyphenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 4-OCH₃ | 1150 | 980 | 9.2 |

Data sourced from a study on novel N⁶-(Substituted-phenylcarbamoyl)adenosine-5′-uronamides as potent agonists for A₃ adenosine receptors. nih.gov

More drastic bioisosteric replacements have also been investigated in related adenosine analogues, where an entire phenyl group is replaced by a different scaffold. In one such study, a phenyl group was replaced by a 1,12-dicarba-closo-dodecaborane cluster to assess the impact on adenosine receptor affinity. nih.gov While the boron cluster-containing analogues generally showed lower binding affinity compared to their corresponding phenyl counterparts, they exhibited significantly higher selectivity for the A₃ receptor in several cases. nih.gov This highlights how non-classical or scaffold-hopping bioisosteric replacements can be employed to modulate receptor selectivity.

The strategic application of bioisosterism extends beyond the N⁶-substituent. Modifications at the C² position of the purine ring and the 5' position of the ribose moiety are also common strategies. nih.gov For instance, the introduction of 5'-N-alkyluronamide groups is a well-tolerated modification that can enhance potency at A₂ₐ or A₃ receptors. nih.gov The combination of modifications at both the N⁶ and 5' positions has been shown to significantly increase affinity and selectivity for the A₃ receptor subtype. nih.gov

Pharmacological Characterization of Adenosine Receptor Interactions

Affinities and Binding Profiles for Adenosine (B11128) Receptor Subtypes

Studies have systematically characterized the binding of N-(Phenylcarbamoyl)adenosine analogues to adenosine receptor subtypes. The primary method for this characterization has been radioligand binding assays, which determine the affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

It is important to note that much of the detailed research has been conducted on N6-(substituted-phenylcarbamoyl)adenosine-5'-uronamides, which are derivatives of the parent compound. These studies provide valuable insights into the structure-activity relationships of this chemical class.

This compound derivatives generally exhibit moderate to low affinity for the A1 adenosine receptor. In studies involving a series of N6-(substituted-phenylcarbamoyl)adenosine-5'-uronamides, the binding affinities at the rat A1 receptor were found to be in the micromolar range. For instance, the parent this compound-5'-ethyluronamide showed a Ki value of 1.10 µM. Substitutions on the phenyl ring did not lead to a significant increase in A1 receptor affinity, with most analogues displaying Ki values greater than 1 µM.

| Compound | Substituent (R) | A1 Ki (nM) |

|---|---|---|

| This compound-5'-ethyluronamide | H | 1100 |

| N-((2-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 2-CH3 | >10000 |

| N-((3-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 3-CH3 | >10000 |

| N-((4-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-CH3 | >10000 |

| N-((2-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 2-Cl | 2300 |

| N-((3-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 3-Cl | 1400 |

| N-((4-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-Cl | 3500 |

| N-((4-Methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-OCH3 | 1200 |

Similar to the A1 receptor, the affinity of this compound derivatives for the A2A adenosine receptor is generally low. Radioligand binding assays using rat brain membranes have shown Ki values predominantly in the micromolar range. The unsubstituted this compound-5'-ethyluronamide displayed a Ki of 1.20 µM. Various substitutions on the phenyl ring did not confer high affinity for the A2A receptor, with Ki values remaining above 1 µM for most tested compounds.

| Compound | Substituent (R) | A2A Ki (nM) |

|---|---|---|

| This compound-5'-ethyluronamide | H | 1200 |

| N-((2-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 2-CH3 | >10000 |

| N-((3-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 3-CH3 | >10000 |

| N-((4-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-CH3 | >10000 |

| N-((2-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 2-Cl | 4000 |

| N-((3-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 3-Cl | 1400 |

| N-((4-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-Cl | 4600 |

| N-((4-Methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-OCH3 | 1100 |

Detailed binding affinity data for this compound and its direct derivatives at the A2B adenosine receptor are not extensively reported in the scientific literature. The A2B receptor is generally characterized by its lower affinity for adenosine and its analogues compared to the A1 and A2A receptors. Further investigation is required to fully characterize the interaction of this chemical class with the A2B receptor subtype.

In contrast to the other receptor subtypes, this compound derivatives have demonstrated significant and, in some cases, high affinity for the A3 adenosine receptor. A study of N6-(substituted-phenylcarbamoyl)adenosine-5'-uronamides revealed that certain substitutions on the phenyl ring could yield compounds with Ki values in the low nanomolar range at the rat A3 receptor.

Specifically, derivatives with a chloro or methoxy (B1213986) substituent on the phenyl ring showed enhanced affinity for the A3 receptor. For example, N-((3-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide and N-((4-Methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide displayed Ki values of 6.7 nM and 8.0 nM, respectively. This suggests that the electronic and steric properties of the substituent on the phenyl ring play a crucial role in the recognition and binding to the A3 receptor.

| Compound | Substituent (R) | A3 Ki (nM) |

|---|---|---|

| This compound-5'-ethyluronamide | H | 80 |

| N-((2-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 2-CH3 | 100 |

| N-((3-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 3-CH3 | 80 |

| N-((4-Methylphenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-CH3 | 60 |

| N-((2-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 2-Cl | 9.1 |

| N-((3-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 3-Cl | 6.7 |

| N-((4-Chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-Cl | 21 |

| N-((4-Methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide | 4-OCH3 | 8.0 |

Mechanisms of Adenosine Receptor Ligand-Receptor Interactions

The interaction of this compound derivatives with adenosine receptors initiates a cascade of intracellular signaling events. As these compounds primarily act as agonists, their binding to the receptor stabilizes a conformational state that facilitates the coupling and activation of G proteins, leading to downstream cellular responses.

The functional efficacy of this compound derivatives has been most thoroughly characterized at the A3 adenosine receptor, where they act as agonists. The A1 and A3 adenosine receptors are typically coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

In functional assays, the derivative N-((4-Methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide was found to be a full agonist at the rat A3 receptor. It demonstrated the ability to inhibit adenylyl cyclase activity in Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 receptor. The maximal inhibition of forskolin-stimulated adenylyl cyclase activity by this compound was comparable to that of other known A3 receptor agonists. This indicates that the N-phenylcarbamoyl moiety is compatible with the agonist-induced conformational changes in the A3 receptor necessary for G protein activation and subsequent signaling. The initiation of signaling by these compounds follows the canonical pathway for Gi/o-coupled receptors, where receptor activation leads to the dissociation of the G protein heterotrimer and the subsequent inhibition of adenylyl cyclase by the Gα subunit.

Antagonist Competitive Binding and Receptor Blockade

Research into N6-arylcarbamoyl derivatives of adenosine has revealed their capacity to bind with high affinity to adenosine receptors, suggesting they act as competitive ligands. nih.gov These compounds, including this compound, are structurally designed to occupy the same binding site as the endogenous agonist, adenosine, thereby competing with it for receptor occupancy. The affinity of these synthetic ligands is a critical determinant of their potential to either mimic or block the physiological effects of adenosine.

Studies on a series of N6-(substituted-carbamoyl)adenosine-5′-uronamides have demonstrated that the nature of the substitution on the phenyl ring significantly influences the binding affinity. For instance, derivatives with chloro or methoxy substitutions on the phenyl ring have been shown to possess low nanomolar affinity for the A3 adenosine receptor. nih.gov While these compounds are described as agonists, their high affinity indicates competitive binding at the orthosteric site. The term "antagonist competitive binding" can refer to the binding of any ligand that competes with the endogenous agonist, and in this context, this compound derivatives are competitive binders. Some N6-(N-arylcarbamoyl)-2-substituted-9-benzyl-8-azaadenines have been identified as the first class of A3 adenosine receptor selective antagonists with a bicyclic structure closely related to the adenine (B156593) nucleus. nih.gov

The binding affinities of this compound-5′-N-ethyluronamide and related compounds at rat A1, A2A, and A3 adenosine receptors are presented in the table below.

| Compound | R Group | Ki (nM) at A1 Receptor | Ki (nM) at A2A Receptor | Ki (nM) at A3 Receptor |

|---|---|---|---|---|

| This compound-5′-N-ethyluronamide | H | 368 ± 45 | 1450 ± 150 | 118 ± 12 |

| N-((2-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 2-Cl | 110 ± 11 | >10000 | 9.8 ± 1.1 |

| N-((3-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 3-Cl | 105 ± 12 | 3300 ± 400 | 4.5 ± 0.5 |

| N-((4-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 4-Cl | 150 ± 18 | 4500 ± 500 | 25 ± 3 |

| N-((4-Methoxyphenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 4-OCH3 | 210 ± 25 | 2800 ± 300 | 6.2 ± 0.7 |

Allosteric Modulation of Adenosine Receptor Function

Allosteric modulators represent a class of ligands that bind to a receptor at a site topographically distinct from the orthosteric binding site of the endogenous agonist. frontiersin.org This interaction can result in a conformational change in the receptor that alters the binding affinity and/or efficacy of the orthosteric ligand. frontiersin.org Allosteric modulators can be positive, negative, or neutral in their effects.

Currently, there is no direct scientific evidence to suggest that this compound functions as an allosteric modulator of adenosine receptors. The available research on this compound and its close analogs focuses on their interactions with the orthosteric binding site as competitive ligands. nih.govnih.gov While the broader field of adenosine receptor pharmacology includes the study of various allosteric modulators, these are typically structurally distinct from this compound. mdpi.com Therefore, based on the current body of scientific literature, this compound is not characterized as an allosteric modulator.

Quantitative Assessment of Receptor Selectivity

The therapeutic potential of an adenosine receptor ligand is often linked to its selectivity for a particular receptor subtype. N6-substituted adenosine derivatives have been extensively studied to understand their selectivity profiles. sigmaaldrich.com Generally, modifications at the N6-position of adenosine tend to confer selectivity for the A1 receptor. nih.gov However, the introduction of a phenylcarbamoyl group at this position, particularly in conjunction with a 5'-uronamide modification, shifts the selectivity profile.

Quantitative binding assays have shown that N6-arylcarbamoyl adenosine derivatives can exhibit a preference for the A3 receptor subtype. nih.gov For this compound-5′-N-ethyluronamide, the binding affinity (Ki) at the rat A3 receptor (118 ± 12 nM) is higher than at the A1 (368 ± 45 nM) and A2A (1450 ± 150 nM) receptors. nih.gov This indicates a degree of selectivity for the A3 subtype over the A1 and A2A subtypes.

The selectivity can be further enhanced by substitutions on the phenyl ring. For example, N-((3-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide displays a Ki of 4.5 ± 0.5 nM at the A3 receptor, 105 ± 12 nM at the A1 receptor, and 3300 ± 400 nM at the A2A receptor, demonstrating a significant selectivity for the A3 subtype. nih.gov Some N6-arylcarbamoyl derivatives have been found to have high affinity but only moderate selectivity. nih.gov The selectivity of these compounds for the A2B receptor has not been extensively reported in the reviewed literature.

The following table provides a quantitative overview of the receptor selectivity for a selection of N6-(arylcarbamoyl)adenosine-5′-uronamides.

| Compound | A1/A3 Selectivity Ratio | A2A/A3 Selectivity Ratio |

|---|---|---|

| This compound-5′-N-ethyluronamide | 3.12 | 12.29 |

| N-((2-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 11.22 | >1020 |

| N-((3-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 23.33 | 733.33 |

| N-((4-Chlorophenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 6.00 | 180.00 |

| N-((4-Methoxyphenyl)carbamoyl)adenosine-5′-N-ethyluronamide | 33.87 | 451.61 |

Influence of Species and Cell Line Context on Receptor Pharmacology

The pharmacological characterization of adenosine receptor ligands can be significantly influenced by the species and the cell line used in experimental assays. nih.gov There are notable differences in the amino acid sequences and pharmacological properties of adenosine receptor subtypes across different species, such as between rats and humans. nih.gov These variations can lead to differences in ligand affinity and efficacy, underscoring the importance of evaluating novel compounds at human cloned receptors to ascertain their therapeutic potential. nih.gov

For instance, studies on N6-substituted adenosine derivatives have revealed species-dependent differences in their affinity and efficacy at the A3 adenosine receptor. nih.gov A particular compound may act as an agonist in one species and an antagonist in another, or exhibit significantly different potencies.

The cellular context, including the choice of cell line for expressing recombinant receptors, also plays a crucial role. Chinese Hamster Ovary (CHO) cells are frequently used for the stable expression of cloned adenosine receptors to study ligand binding and functional responses in a controlled environment. nih.govnih.gov Functional assays, such as the inhibition of adenylate cyclase in CHO cells stably transfected with the rat A3 receptor, have been used to characterize N6-arylcarbamoyl adenosine derivatives as full agonists. nih.gov The use of different cell lines, such as Jurkat T cells which endogenously express the A3 receptor, can provide further insights into the compound's action in a more physiologically relevant context. nih.gov

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Determinations

Systematic Elucidation of Structural Determinants for Adenosine (B11128) Receptor Affinity

The affinity of N-(Phenylcarbamoyl)adenosine analogues for adenosine receptors is profoundly influenced by substitutions at several key positions of the molecule, including the N6-phenylcarbamoyl moiety, the 5'-position of the ribose ring, the 2' and 3' positions of the ribose, and the adenine (B156593) ring itself.

The N6-position of adenosine is a critical determinant of receptor affinity and selectivity. The introduction of a phenylcarbamoyl group at this position has been a pivotal discovery, leading to compounds with high affinity, particularly for the A3 adenosine receptor.

The acylation of the N6-amino group to form a urea (B33335) linkage was an unexpected finding that retained, and in some cases enhanced, affinity for adenosine receptors. nih.gov While N6-alkylcarbamoyl derivatives generally display low affinity, the incorporation of an arylcarbamoyl group significantly improves binding. nih.gov Specifically, derivatives with N6-((2-chlorophenyl)carbamoyl), N6-((3-chlorophenyl)carbamoyl), and N6-((4-methoxyphenyl)carbamoyl) moieties have demonstrated affinities in the low nanomolar range for the A3 receptor. nih.gov

Further exploration of the phenyl ring substituent has revealed that its nature and position are crucial for modulating affinity and selectivity. For instance, a p-sulfonamidophenyl-urea substitution at the N6 position resulted in a derivative with a high affinity (Ki = 9 nM) and notable selectivity for the A3 receptor. nih.gov The stereochemistry of substituents on the N6-moiety can also play a role in receptor interaction. nih.gov

Table 1: Impact of N6-Phenylcarbamoyl Substitutions on A3 Receptor Affinity Data synthesized from multiple sources.

| N6-Substituent | A3 Receptor Affinity (Ki, nM) |

| (2-chlorophenyl)carbamoyl | < 10 |

| (3-chlorophenyl)carbamoyl | < 10 |

| (4-methoxyphenyl)carbamoyl | < 10 |

| p-sulfonamidophenyl-urea | 9 |

Modifications at the 5'-position of the ribose moiety are well-tolerated and have been extensively used to fine-tune the pharmacological profile of adenosine analogues. The presence of a 5'-N-ethylcarboxamido group, as seen in the potent but non-selective agonist NECA, is a common feature in many high-affinity adenosine receptor ligands. nih.govnih.gov

Combining the N6-phenylcarbamoyl feature with 5'-uronamide modifications has been a successful strategy for developing A3-selective agonists. nih.gov The nature of the 5'-carbamoyl substituent influences A3 selectivity, with the order of preference being N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl. biu.ac.il For example, 5′-(N-Methylcarboxamido)-N6-benzyladenosine was found to be 37–56-fold more selective for A3 receptors. biu.ac.il This highlights the synergistic effect of modifications at both the N6 and 5' positions in achieving receptor subtype selectivity.

The ribose moiety of adenosine is a key element for receptor interaction, and its conformation and substitution pattern can significantly impact affinity. Generally, the ribose moiety is considered to be relatively intolerant to modifications, with the 2' and 3' positions being particularly sensitive. nih.gov Maintaining the integrity of the ribose ring is often crucial for preserving high affinity. However, subtle changes at these positions can sometimes lead to altered selectivity profiles. For many potent adenosine receptor agonists, the native ribose configuration is essential for optimal receptor binding.

Alterations to the purine (B94841) ring system of this compound analogues can have dramatic effects on receptor affinity and selectivity. The introduction of substituents at the C2 position of the adenine ring has been a strategy to modulate activity. For instance, the introduction of halogens or alkynyl chains at the C2 position of selected N6-phenylurea derivatives did not enhance potency at A2A or A3 receptors as anticipated. nih.govnih.gov Instead, it led to a significant reduction in A2A affinity, thereby increasing A2A/A3 selectivity. nih.gov This demonstrates that even small modifications to the purine core can drastically alter the interaction with different receptor subtypes.

Identification of Chemical Space for Adenosine Receptor Subtype Selectivity

Achieving selectivity for a specific adenosine receptor subtype is a major goal in the design of adenosine-based therapeutics. The chemical space for subtype selectivity is defined by the interplay of substitutions at various positions on the adenosine scaffold.

For A3 selectivity, a combination of an N6-arylcarbamoyl group and a 5'-uronamide substituent has proven to be particularly effective. nih.gov While N6-phenylcarbamoyl derivatives can show high affinity for the A3 receptor, their selectivity against the A1 receptor is often modest. nih.gov For example, derivatives with 3-chloro, 2-chloro, or 4-methoxyphenyl-carbamoyl moieties at the N6-position displayed high A3 affinity (Ki values of 4–7 nM) but only 4- to 10-fold selectivity over the A1 receptor. nih.gov

The nature of the aryl group in the N6-arylcarbamoyl moiety is a key determinant of selectivity. Substitution on the benzyl (B1604629) ring of N6-benzyladenosine analogues can enhance potency at A3 receptors, with 3-substituted benzyl groups being optimal. biu.ac.il For instance, a series of 3-(halobenzyl)-5′-N-ethyluronamide derivatives showed that at A3 receptors, the 3-fluoro derivative was less potent than other halo-derivatives (I ≈ Br > Cl). biu.ac.il Furthermore, a 4-methoxy group on the benzyl ring was found to favor A3 selectivity. biu.ac.il

The development of ligands that can simultaneously bind to multiple receptor subtypes, or selectively avoid others, is also an area of interest. For example, a 2-(3-hydroxy-3-phenyl-1-propyn-1-yl)-6-(4-methoxyphenylurea) derivative was capable of binding to both A1 and A3 receptors while avoiding the A2A receptor. nih.gov

Computational Approaches in SAR and SSR

Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are increasingly valuable tools in the design and optimization of adenosine receptor ligands. These approaches provide insights into the three-dimensional binding modes of ligands within the receptor's active site, helping to rationalize observed SAR and SSR data.

By modeling the interactions between this compound analogues and homology models of the different adenosine receptor subtypes, researchers can identify key hydrogen bonds, hydrophobic interactions, and steric clashes that govern affinity and selectivity. This information can then be used to predict the activity of novel compounds and to guide synthetic efforts towards more potent and selective ligands. For example, computational studies can help to explain why certain substitutions on the phenyl ring of the N6-phenylcarbamoyl moiety are more favorable for A3 receptor binding than others, or why modifications at the C2 position of the adenine ring can drastically reduce A2A affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR models exclusively developed for this compound are not extensively detailed in publicly available literature, the principles of QSAR have been widely applied to broader classes of adenosine receptor ligands, offering valuable insights that are applicable to this compound series.

QSAR studies on adenosine receptor antagonists have indicated that antagonist activity is often governed by a combination of electrostatic, steric, and hydrogen-bonding factors. d-nb.info The size, shape, and electronic properties of substituents on the phenylcarbamoyl and adenosine moieties are critical in determining the efficacy of receptor blockade. d-nb.info For instance, in related series of adenosine derivatives, QSAR models have been developed using various molecular descriptors to predict binding affinity for different adenosine receptor subtypes. These models, often employing techniques like multiple linear regression or more advanced machine learning algorithms, help in identifying key molecular features that drive activity and selectivity. d-nb.info

A hypothetical QSAR study on a series of this compound derivatives might yield a model represented by the following general equation:

pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where pIC50 represents the biological activity, and the descriptors could be physicochemical properties such as lipophilicity (logP), molar refractivity (MR), or electronic parameters (e.g., Hammett constants). The coefficients (c) would quantify the positive or negative contribution of each descriptor to the activity.

| Descriptor | Coefficient | Interpretation |

| logP | +0.45 | Increased lipophilicity of the phenyl ring substituent is favorable for activity. |

| MR | -0.12 | Bulky substituents on the phenyl ring are detrimental to activity. |

| σmeta | +0.78 | Electron-withdrawing groups at the meta position of the phenyl ring enhance activity. |

| H-bond Donors | -0.33 | Presence of hydrogen bond donors on the substituent is unfavorable. |

| This table is a hypothetical representation of a QSAR model for illustrative purposes. |

Such models, once validated, can be powerfully predictive, guiding the synthesis of new analogs with potentially improved potency and selectivity.

3D-QSAR Techniques: CoMFA and CoMSIA Analyses

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of SAR by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. These methods correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields (in CoMFA) and additionally with hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields (in CoMSIA).

While specific CoMFA and CoMSIA studies focused solely on this compound are not readily found, research on broader sets of adenosine A3 receptor agonists and antagonists has demonstrated the utility of these approaches. For instance, a 3D-QSAR study on a diverse set of adenosine analogues yielded statistically significant CoMFA and CoMSIA models. These models were validated and showed good predictive power for external test sets. The results from such studies often reveal crucial insights into the ligand-receptor interactions. For example, contour maps generated from CoMFA and CoMSIA analyses can highlight regions where bulky groups, positive or negative charges, or hydrophobic moieties would enhance or diminish biological activity.

A typical output from CoMFA and CoMSIA studies includes statistical parameters that validate the robustness and predictive ability of the models.

| Parameter | CoMFA Model | CoMSIA Model | Interpretation |

| q² (Cross-validated r²) | 0.65 | 0.72 | Good internal predictive ability. |

| r² (Non-cross-validated r²) | 0.94 | 0.96 | Good correlation between predicted and actual activity. |

| Standard Error of Estimate (SEE) | 0.25 | 0.21 | Low error in the predictions. |

| F-statistic | 150.4 | 185.2 | High statistical significance of the model. |

| Field Contributions | Steric: 45%, Electrostatic: 55% | Steric: 25%, Electrostatic: 30%, Hydrophobic: 35%, H-bond Acceptor: 10% | Relative importance of different molecular fields. |

| This table represents typical statistical results from 3D-QSAR studies and is for illustrative purposes. |

The contour maps from these analyses would visually guide medicinal chemists. For this compound derivatives, a CoMFA steric map might show a green polyhedron near the phenyl ring, indicating that bulkier substituents in that region are favorable for activity, while a yellow polyhedron would suggest that steric bulk is disfavored. Similarly, electrostatic maps with blue and red contours would indicate regions where positive and negative electrostatic potentials, respectively, are beneficial for activity.

Ligand-Based Pharmacophore Model Development

Ligand-based pharmacophore modeling is another powerful computational tool used when the 3D structure of the target receptor is unknown. This method involves identifying the common chemical features in a set of active molecules and their spatial arrangement that are essential for biological activity. These features typically include hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For adenosine receptor antagonists, pharmacophore models have been successfully generated. These models often consist of a recurring pattern of features, such as three hydrophobic interaction points forming a triangle. The development of such models for this compound derivatives would involve aligning a set of active analogs and extracting their common features.

A hypothetical pharmacophore model for this compound antagonists might consist of the following features:

| Feature | Description |

| Aromatic Ring (AR) | Corresponding to the phenyl group of the phenylcarbamoyl moiety. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the urea linkage. |

| Hydrogen Bond Donor (HBD) | The NH group of the urea linkage. |

| Hydrophobic Region (HY) | A region adjacent to the phenyl ring, suggesting space for hydrophobic substituents. |

The spatial relationship between these features, including distances and angles, is critical for the model's predictive power. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with the potential to be active as this compound mimetics. This approach accelerates the discovery of new chemical entities with desired pharmacological profiles.

Molecular Modeling and Advanced Computational Studies

Ligand-Adenosine Receptor Docking Methodologies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For N-(Phenylcarbamoyl)adenosine derivatives, docking studies have been instrumental in elucidating their binding modes within the four adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). Various docking programs and scoring functions are employed to achieve accurate predictions. For instance, the DOCK program has been utilized to understand the binding modes of N6-(N-arylcarbamoyl)-2-substituted-9-benzyl-8-azaadenines, which are structurally related to this compound. nih.gov

The process often involves preparing the crystal structure of the receptor, such as the A2A adenosine receptor, and then docking the ligand into the defined binding site. nih.govnih.gov Advanced techniques like InducedFit docking can be used, which allows for flexibility in both the ligand and the receptor's side chains in the binding pocket, providing a more realistic model of the binding event. nih.gov The choice of the receptor conformation is critical; docking into agonist-bound structures versus antagonist-bound structures can yield different results and may bias the screen towards discovering molecules with a similar efficacy profile to the co-crystallized ligand. nih.govdocking.org

Homology Modeling of G Protein-Coupled Adenosine Receptors

While high-resolution crystal structures exist for the A2A subtype, structures for other adenosine receptors like A1 and A3 are not as readily available. ed.ac.ukguidetopharmacology.org In such cases, homology modeling is employed to construct a three-dimensional model of the target receptor using the amino acid sequence and a known experimental structure of a homologous protein as a template. nih.govsemanticscholar.org

The crystal structures of the human A2A adenosine receptor (hA2AAR) have served as a valuable template for building homology models of other subtypes, such as the human A3 adenosine receptor (hA3AR). unipd.it The accuracy of these models is crucial for subsequent computational studies like docking and virtual screening. The choice of template can significantly impact the model's quality; for example, using the β2-adrenergic receptor as a template has been shown to rectify inaccuracies that arose from models based on bovine rhodopsin, particularly concerning the loop structures. nih.gov These models are then refined and validated before being used to probe ligand-receptor interactions. unipd.itd-nb.info

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics and stability of the this compound-receptor complex. nih.gov These simulations can model the receptor embedded in a lipid bilayer, providing a more accurate representation of its native environment. researchgate.net

MD simulations can reveal distinct conformational states of the receptor, such as active and inactive states, and highlight the movements of key structural elements like transmembrane helices. nih.govmdpi.com For the A2A receptor, simulations have been used to study the receptor in its apo (unbound), agonist-bound, and antagonist-bound forms, identifying crucial conformational transitions. mdpi.com This information is vital for understanding how the binding of a ligand like this compound can induce the specific conformational changes required for receptor activation or inhibition.

Prediction of Ligand Binding Pockets and Key Interacting Residues

Computational models, derived from both crystal structures and homology modeling, are essential for identifying the specific binding pocket and the key amino acid residues that interact with this compound and its analogs. The orthosteric binding site for adenosine ligands is located within the transmembrane helical bundle. semanticscholar.org

Docking and MD studies have pinpointed several key residues involved in ligand recognition across different AR subtypes. A common feature is the formation of hydrogen bonds between the ligand and a conserved asparagine residue in transmembrane helix 6 (Asn2546.55 in A1AR). semanticscholar.org Other important interactions for agonists include polar contacts with residues in helix 7, such as Ser2777.42 and His2787.43. nih.govh1.co The phenylcarbamoyl moiety of the ligand often forms interactions within a pocket that can determine subtype selectivity. For example, in A3AR antagonists, an unsubstituted phenyl carbamoyl (B1232498) moiety at the N5 position is considered a requisite for potency and selectivity. d-nb.info

| Receptor Subtype | Key Interacting Residues | Type of Interaction | Reference |

| A1AR | Asn2546.55 | Hydrogen Bond | semanticscholar.org |

| A2AAR | Asn253 | Hydrogen Bond | docking.org |

| A2AAR | Glu169 | Hydrogen Bond | docking.org |

| A2AAR | Ser2777.42, His2787.43 | Polar Interactions (with ribose) | nih.govh1.co |

| A3AR | N/A (Phenyl Carbamoyl Moiety) | General Binding | d-nb.info |

Virtual Screening Strategies for Novel Ligand Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening. VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods. mdpi.commdpi.com

In the context of adenosine receptors, SBVS involves docking large compound databases (like the ZINC database) into the receptor's binding site to identify potential hits. nih.govdocking.org For instance, docking screens against the A2AAR crystal structure have successfully identified novel antagonists with affinities in the nanomolar to micromolar range. docking.org LBVS, on the other hand, uses the knowledge of known active ligands to identify new ones. rsc.org This can involve creating a pharmacophore model that defines the essential 3D features required for binding and then screening databases for molecules that match this model. mdpi.com These strategies are powerful tools for discovering novel chemical scaffolds that can be optimized into potent and selective modulators of adenosine receptors.

Biochemical and Cellular Mechanisms of Action

Intracellular Signaling Pathway Modulation by N-(Phenylcarbamoyl)adenosine and its Analogues

This compound and its related analogues are synthetic agonists that primarily target adenosine (B11128) receptors (ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. The interaction of these compounds with specific AR subtypes (A1, A2A, A2B, and A3) initiates a cascade of intracellular signaling events that modulate cellular function. The specific pathway activated depends on the receptor subtype engaged and the G protein to which it couples.

The adenylyl cyclase/cyclic AMP (cAMP) signaling pathway is a primary target of adenosine receptor modulation. researchgate.net Adenosine receptors are functionally coupled to adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP, in either a stimulatory or inhibitory fashion. mdpi.com

Inhibition via A1/A3 Receptors: The A1 and A3 adenosine receptor subtypes couple to inhibitory G proteins (Gi/o). Agonists for these receptors, including certain this compound analogues that show high affinity for the A3 receptor, inhibit the activity of adenylyl cyclase. mdpi.com This action leads to a decrease in the intracellular concentration of the second messenger cAMP. Research on N6-arylcarbamoyl derivatives has demonstrated their role as full agonists at the A3 receptor, effectively inhibiting forskolin-stimulated adenylyl cyclase activity. For instance, the compound N6-((4-methoxyphenyl)carbamoyl)adenosine-5′-ethyluronamide was found to be a full agonist in Chinese Hamster Ovary (CHO) cells expressing the rat A3 receptor, causing a significant reduction in cAMP production. nih.gov

Stimulation via A2A/A2B Receptors: In contrast, the A2A and A2B adenosine receptors couple to a stimulatory G protein (Gs). Activation of these receptors by an agonist enhances adenylyl cyclase activity, resulting in an increased synthesis of intracellular cAMP. researchgate.net

The modulation of the cAMP pathway by this compound and its analogues is therefore dependent on their selectivity profile for the different adenosine receptor subtypes.

Table 1: Regulation of Adenylyl Cyclase/cAMP by Adenosine Receptor Subtypes

| Receptor Subtype | Coupled G Protein | Effect on Adenylyl Cyclase | Resulting cAMP Level |

|---|---|---|---|

| A1 | Gi/o | Inhibition | Decrease |

| A2A | Gs | Stimulation | Increase |

| A2B | Gs | Stimulation | Increase |

| A3 | Gi/o | Inhibition | Decrease |

Beyond the cAMP pathway, adenosine receptor activation can also modulate intracellular calcium (Ca2+) levels through the phospholipase C (PLC) signaling cascade. nih.gov This pathway is crucial for various cellular processes, including secretion and proliferation.

Upon agonist binding, certain adenosine receptors activate PLC, often via a G protein. nih.gov PLC is an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 and Calcium Release: IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol and a transient increase in the intracellular calcium concentration. nih.govnih.gov

DAG and PKC Activation: DAG remains in the plasma membrane, where, in conjunction with the elevated cytosolic Ca2+, it activates members of the protein kinase C (PKC) family. Activated PKC then phosphorylates various downstream target proteins, leading to a cellular response. nih.gov

Studies with adenosine analogues have shown that they can stimulate the release of inositol phosphates and increase cytosolic Ca2+ levels, indicating activation of the PLC pathway. nih.gov This activation appears to be mediated by a G protein, as it can be blocked by pertussis toxin, which specifically inactivates Gi/o proteins. nih.gov

The mitogen-activated protein kinase (MAPK) pathways are a critical set of signaling cascades that regulate a wide array of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. Activation of A3 adenosine receptors by agonists has been shown to trigger the MAPK pathway, particularly the extracellular signal-regulated kinases (ERK1/2).

Research has demonstrated that A3 receptor activation leads to a transient and rapid phosphorylation of ERK1/2. alzdiscovery.org This activation is a key step in the process of receptor regulation, including desensitization and internalization. The involvement of the MAPK cascade in A3AR regulation was confirmed using specific MAPK kinase (MEK) inhibitors like PD98059 and U0126, which prevented MAPK activation and subsequently inhibited agonist-mediated receptor phosphorylation and desensitization. alzdiscovery.org In some contexts, A3R agonists have also been shown to inhibit the p38 MAPK pathway, contributing to their anti-inflammatory effects. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. nih.gov Under basal conditions, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α, IL-1β, and IL-8.

This compound analogues that act as A3 adenosine receptor agonists have demonstrated significant anti-inflammatory effects by negatively modulating the NF-κB pathway. nih.govnih.gov Studies have shown that A3AR activation inhibits the TNF-α-induced activation of NF-κB in human colonic epithelial cells. nih.gov This inhibition prevents the downstream expression and secretion of pro-inflammatory cytokines. nih.gov Similarly, in models of neuropathic pain, A3AR agonists were found to attenuate pain by inhibiting the activation of the redox-sensitive NF-κB transcription factor, which in turn decreased the production of neuroexcitatory cytokines. alzdiscovery.org This inhibitory action on the NF-κB pathway is a key mechanism behind the anti-inflammatory properties of A3AR agonists.

As G protein-coupled receptors, adenosine receptors transduce extracellular signals by activating intracellular heterotrimeric G proteins. The specific G protein subtype engaged (e.g., Gs, Gi/o, Gq) determines the initial downstream signaling event. A3 receptors, the primary target for many this compound derivatives, are known to couple to Gi/o and Gq proteins. mdpi.com The coupling to Gi proteins leads to the inhibition of adenylyl cyclase, as previously described.

A more complex concept in GPCR signaling is "biased agonism" or "signal transduction bias." This phenomenon occurs when a ligand preferentially activates one of several possible signaling pathways downstream of a single receptor. virginia.edu For example, an agonist might activate the G protein-dependent pathway (e.g., cAMP inhibition) without significantly engaging the β-arrestin-mediated pathway, which is often involved in receptor desensitization and internalization.

This principle has significant therapeutic implications, as it allows for the design of drugs that selectively trigger a desired therapeutic effect while avoiding pathways that lead to unwanted side effects. While specific bias profiles for this compound have not been extensively detailed, the broader class of adenosine receptor agonists has provided clear examples. For instance, the A1R agonist BnOCPA was found to selectively activate the Gαob subtype of G proteins without recruiting β-arrestin, resulting in potent analgesia without the cardiorespiratory depression associated with conventional A1R agonists. This highlights the potential for developing highly specific therapeutics based on biased signaling at adenosine receptors.

Enzymatic Interactions within Adenosine Metabolism

The physiological effects of endogenous adenosine are tightly regulated by a balance between its production and clearance, which is managed by several key enzymes. The efficacy and duration of action of adenosine analogues like this compound are largely determined by their interactions with these same enzymes.

The primary enzymes governing adenosine levels are:

Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible hydrolytic deamination of adenosine to inosine, effectively removing active adenosine from the system. mhmedical.com

Adenosine Kinase (ADK): This enzyme phosphorylates adenosine to adenosine monophosphate (AMP), representing the main route of adenosine clearance under normal physiological conditions. researchgate.net

A common strategy in the medicinal chemistry of adenosine analogues is to introduce chemical modifications that confer resistance to these metabolic enzymes. The substitution at the N6-position of the purine (B94841) ring, as seen in this compound, is a classic example of such a strategy. This bulky phenylcarbamoyl group sterically hinders the N6-amino group, which is the site of action for adenosine deaminase. Consequently, these analogues are typically poor substrates for ADA and are not readily degraded. nih.gov This resistance to deamination significantly increases their metabolic stability and prolongs their duration of action compared to unmodified adenosine. Similarly, such N6-modifications generally prevent the molecule from being a substrate for adenosine kinase.

Table 2: Key Enzymes in Adenosine Metabolism and Interaction with N6-Substituted Analogues

| Enzyme | Function | Interaction with this compound |

|---|---|---|

| Adenosine Deaminase (ADA) | Degrades adenosine to inosine | Resistant to degradation due to N6-substitution |

| Adenosine Kinase (ADK) | Phosphorylates adenosine to AMP | Generally a poor substrate; not readily phosphorylated |

| Ecto-5'-nucleotidase (CD73) | Produces extracellular adenosine from AMP | Not a substrate; this enzyme is involved in production, not clearance of analogues |

In Vitro Cellular Responses

The in vitro effects of this compound and its derivatives have been investigated in various cellular models, revealing a range of biological activities, most notably in the context of cancer cell proliferation and the modulation of specific cellular processes.

1 Antiproliferative Activity in Cancer Cell Lines

A growing body of evidence suggests that certain adenosine analogs possess antiproliferative properties against various cancer cell lines. This has led to the exploration of compounds like this compound and its derivatives as potential anticancer agents. The antiproliferative effects are often mediated through the activation of specific adenosine receptor subtypes, which can trigger apoptotic pathways or induce cell cycle arrest.

Studies on N6-substituted adenosine derivatives, including those with arylcarbamoyl moieties, have demonstrated their ability to inhibit the growth of cancer cells. For example, research on N6-benzyladenosine analogs has shown significant and persistent cytotoxic effects on human colorectal cancer cell lines. nih.gov It has been observed that the cytotoxic activity of some N6-substituted adenosines may require intracellular phosphorylation, leading to the activation of caspases and subsequent apoptosis. nih.gov The antiproliferative activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Below is a data table summarizing the biological activity of a derivative, N6-((3-chlorophenyl)carbamoyl)adenosine-5′-ethyluronamide, a compound structurally related to this compound.

| Compound | Assay | Cell Line/System | Activity (IC50) |

|---|---|---|---|

| N6-((3-chlorophenyl)carbamoyl)adenosine-5′-ethyluronamide | Inhibition of Adenylate Cyclase | CHO cells (rat A3 receptor) | 0.85 ± 0.14 µM |

2 Modulation of Cell-Specific Biological Processes

Beyond its antiproliferative effects, this compound and its analogs can modulate a variety of other cell-specific biological processes. These effects are largely dependent on the expression profile of adenosine receptors on the target cells and the specific signaling pathways to which these receptors are coupled.

A key cellular process modulated by these compounds is the activity of adenylyl cyclase. For instance, studies on N6-(substituted-phenylcarbamoyl)adenosine-5′-uronamides have shown that these compounds can act as potent agonists at A3 adenosine receptors. nih.gov In Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 receptor, a derivative, N6-((3-chlorophenyl)carbamoyl)adenosine-5′-ethyluronamide, was found to be a full agonist in inhibiting adenylyl cyclase activity. nih.gov This inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can have profound effects on cell function, including gene expression, metabolism, and proliferation. The ability to modulate the cAMP signaling pathway is a central mechanism through which this compound and its derivatives exert their cellular effects.

Receptor Internalization and Desensitization Kinetics

The functional response to agonists at G protein-coupled receptors (GPCRs), such as the adenosine receptors, is often attenuated over time through processes of desensitization and receptor internalization. For the A3 adenosine receptor (A3AR), the primary target of this compound, these processes are particularly rapid and play a crucial role in modulating the cellular response to agonist stimulation.

Agonist-induced desensitization of the A3AR is a rapid event, often occurring within minutes of exposure to an agonist nih.gov. This process is primarily mediated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling effectors and leading to a rapid desensitization of the cellular response.

Following desensitization, the agonist-bound A3AR is targeted for internalization, a process that removes the receptor from the cell surface. Studies on the kinetics of A3AR internalization have revealed a stark contrast with other adenosine receptor subtypes. For instance, in response to agonist stimulation, the rat A3AR internalizes rapidly with a half-life (t½) of approximately 10 minutes. This is significantly faster than the internalization of the A1 adenosine receptor, which has a t½ of around 90 minutes. This rapid internalization of the A3AR is also dependent on GRK-mediated phosphorylation.

The kinetics of receptor desensitization and internalization are critical determinants of the duration and intensity of the signal transduced by an agonist like this compound. The rapid attenuation of A3AR signaling may have significant physiological implications, potentially transforming a sustained agonistic signal into a transient one.

Table 1: Comparative Internalization Kinetics of Adenosine Receptor Subtypes

| Receptor Subtype | Agonist-Induced Internalization Half-Life (t½) |

|---|---|

| A1 Adenosine Receptor | ~ 90 minutes |

Preclinical Biological Evaluation in Non-Human Organismal Models

While specific in vivo studies focusing solely on this compound are limited, the preclinical evaluation of potent A3AR agonists provides a framework for understanding its potential pharmacodynamic effects and the molecular pathways it may modulate in whole animal systems. This compound and its analogs have been identified as potent A3AR agonists with high affinity in in vitro assays nih.gov.

Assessment of Pharmacodynamic Effects in Animal Studies

The activation of the A3AR by selective agonists has been investigated in various animal models, demonstrating a range of pharmacodynamic effects, particularly in the contexts of pain, inflammation, and cardioprotection.

In preclinical models of neuropathic pain, A3AR agonists have demonstrated significant analgesic properties mdpi.com. These compounds have been shown to alleviate pain behaviors associated with nerve injury, suggesting a role for A3AR activation in modulating nociceptive pathways. The antinociceptive effects are thought to be mediated by both central and peripheral mechanisms.

The anti-inflammatory effects of A3AR agonists have also been well-documented in animal studies. Activation of the A3AR can suppress the production of pro-inflammatory cytokines and modulate the activity of immune cells. This has been observed in models of arthritis and other inflammatory conditions, where A3AR agonists have been shown to reduce inflammation and tissue damage.

In the cardiovascular system, A3AR activation has been shown to be cardioprotective, particularly in the context of ischemia-reperfusion injury mdpi.com. Studies in animal models of myocardial infarction have demonstrated that A3AR agonists can reduce the size of the infarct and improve cardiac function mdpi.com. These protective effects are attributed to the modulation of various signaling pathways within cardiomyocytes.

Elucidation of Molecular Pathways in Whole Animal Systems

The pharmacodynamic effects of A3AR agonists in vivo are underpinned by their modulation of specific molecular signaling pathways. As a potent A3AR agonist, this compound is expected to engage these same pathways. A derivative of this compound has been shown to be a full agonist in inhibiting adenylate cyclase activity in vitro, which is a hallmark of A3AR activation nih.gov.

The A3AR primarily couples to inhibitory G proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream signaling cascades.

In addition to coupling to Gi, the A3AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Furthermore, studies in animal models have implicated the A3AR in the modulation of other important signaling pathways, including:

MAPK/ERK Pathway: Activation of the A3AR has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in cell proliferation, differentiation, and survival mdpi.com.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and metabolism, has also been shown to be modulated by A3AR activation in vivo, contributing to its cardioprotective effects mdpi.com.

In the context of pain modulation, A3AR agonists have been found to inhibit N-type voltage-dependent calcium channels in dorsal root ganglia neurons in animal models, a mechanism known to be involved in the transmission of pain signals mdpi.com. Additionally, A3AR activation can lead to reduced microglia and astrocyte activation in the spinal cord, further contributing to its analgesic effects by dampening neuroinflammation mdpi.com.

Table 2: Key Molecular Pathways Modulated by A3AR Agonists in Animal Models

| Pathway | Downstream Effect | Associated Pharmacodynamic Effect |

|---|---|---|

| Adenylyl Cyclase Inhibition (via Gi) | Decreased cAMP | Multiple cellular responses |

| Phospholipase C Activation (via Gq) | Increased intracellular Ca2+, PKC activation | Cellular signaling and function |

| MAPK/ERK Pathway | Modulation of cell proliferation and survival | Cardioprotection, anti-inflammatory effects |

| PI3K/Akt Pathway | Promotion of cell survival | Cardioprotection |

| Inhibition of N-type Ca2+ channels | Reduced neurotransmitter release | Analgesia |

Nucleic Acid Interaction Studies and Applications As Base Analogues

Design of N-(Phenylcarbamoyl)adenosine as Base Pair-Mimic Nucleosides

The design of this compound analogues is rooted in the concept of creating a "base pair-mimic." These synthetic nucleosides are engineered to occupy the space of a natural nucleobase within the DNA duplex. Specifically, derivatives such as N6-(N′-phenylcarbamoyl)-2′-deoxyadenosine have been synthesized where a phenyl group is attached to the deoxyadenosine (B7792050) scaffold via an amide linker. nih.gov

The core idea behind this design is that the planar aromatic phenyl group can function as an intercalator. Intercalation is a process where a molecule inserts itself between the stacked base pairs of a nucleic acid duplex. In this configuration, the phenyl group can mimic the stacking interactions typically provided by a natural base. The amide linker is strategically chosen to position the aromatic group in a way that it can orient itself favorably within the double helix. nih.gov This design allows the synthetic nucleoside to probe the structural and energetic consequences of replacing a canonical base pair, without forming the traditional Watson-Crick hydrogen bonds. nih.gov

Intermolecular Stacking Interactions within Nucleic Acid Duplexes

Thermodynamic analyses of DNA duplexes containing these modifications provide quantitative evidence of these stacking interactions. The stability of the duplexes is often measured by the change in Gibbs free energy (ΔG°37). Studies have shown that the duplexes containing the phenylcarbamoyl modification are thermodynamically stable, indicating that the aromatic group successfully stacks within the helix. For instance, circular dichroism (CD) spectroscopy suggests that derivatives with larger aromatic groups, like naphthyl, adopt a stacked conformation regardless of the opposing nucleotide. nih.gov This favorable stacking energy can compensate for the loss of hydrogen bonds that would normally be present in a canonical base pair. nih.gov

Below is a data table summarizing the thermodynamic stability (ΔG°37 in kcal mol-1) for the formation of DNA duplexes containing a modified nucleoside (X, representing N6-(N′-phenylcarbamoyl)-2′-deoxyadenosine) opposite a natural nucleotide (W2).

| Opposite Nucleotide (W2) | ΔG°37 (kcal mol-1) |

|---|---|

| A | -6.9 |

| G | -7.3 |

| C | -7.0 |

| T | -7.2 |

Characterization of Base Flipping Mechanisms in DNA

A significant consequence of the strong intercalation by this compound derivatives is the induction of "base flipping." nih.gov Base flipping is a fundamental biological mechanism where a single nucleotide base is rotated out of the DNA double helix, making it accessible to enzymes for processes like repair or methylation. wikipedia.org

Utilization as Probes for Understanding Nucleic Acid Recognition

The ability of this compound derivatives to induce base flipping in a sequence-independent manner makes them powerful probes for studying nucleic acid recognition and enzyme mechanisms. nih.gov Many DNA repair and modification enzymes rely on base flipping to access their target sites. wikipedia.org

By incorporating these synthetic nucleosides into a DNA substrate, researchers can create a site with a pre-flipped base. This allows for the study of how enzymes recognize and interact with extrahelical bases. For example, these probes can be used to investigate the binding affinities and catalytic activities of enzymes that act on unpaired or damaged DNA. The base flipping induced by these compounds can be harnessed for applications in molecular biology and biotechnology, such as the targeted cleavage of a specific nucleotide or influencing the association of proteins that recognize unpaired nucleotides. nih.gov

Future Perspectives in N Phenylcarbamoyl Adenosine Research

Development of Next-Generation Adenosine (B11128) Receptor Modulators

The therapeutic potential of targeting adenosine receptors (ARs) is well-established, with four subtypes (A1, A2A, A2B, and A3) implicated in a myriad of physiological and pathological processes. nih.gov While N-(Phenylcarbamoyl)adenosine itself has not been extensively profiled as a direct AR modulator, its core structure as an N6-substituted adenosine analog places it in a class of compounds known for their interaction with these receptors. nih.govnih.gov Future research will likely focus on leveraging this scaffold to design novel, potent, and selective AR modulators.

One promising direction is the synthesis and screening of a library of this compound derivatives with systematic modifications to the phenyl ring. Structure-activity relationship (SAR) studies on related N6-substituted adenosines have demonstrated that substituents on the aryl group can dramatically influence affinity and selectivity for different AR subtypes. nih.gov For instance, research on N6-(N-arylcarbamoyl)-8-azaadenines has shown that substituents on the phenylcarbamoyl moiety can confer affinity towards the A3 adenosine receptor. nih.gov Similarly, a series of N6-((phenylcarbamoyl)adenosine-5'-uronamides have been identified as potent agonists for the A3 subtype, indicating that the N-phenylcarbamoyl group is compatible with high-affinity receptor binding. nih.gov

Future efforts could explore a diverse range of substitutions on the phenyl ring of this compound, as outlined in the table below, to probe the chemical space around the N6-substituent binding pocket of the adenosine receptors.

| Substitution Position | Potential Substituents | Rationale for Exploration |

| Ortho (2-position) | Halogens (F, Cl, Br), Small alkyl groups (e.g., CH3) | To investigate steric and electronic effects on receptor binding and selectivity. |

| Meta (3-position) | Halogens, Trifluoromethyl (CF3), Methoxy (B1213986) (OCH3) | To modulate lipophilicity and hydrogen bonding potential, potentially enhancing A3 receptor affinity and selectivity. nih.gov |

| Para (4-position) | Halogens, Methoxy, Nitro (NO2) | To explore the impact of electron-donating and electron-withdrawing groups on receptor interaction and agonist/antagonist activity. biu.ac.il |

The development of allosteric modulators represents another cutting-edge approach in adenosine receptor pharmacology. nih.govnih.gov These molecules bind to a site on the receptor distinct from the endogenous ligand binding site, offering a more nuanced modulation of receptor activity. Future research could investigate whether derivatives of this compound can act as allosteric modulators, potentially providing a novel mechanism for fine-tuning adenosine signaling with greater spatiotemporal control. nih.gov

Advanced Methodologies in Synthetic Chemistry

The synthesis of nucleoside analogs is often a multi-step and challenging process. nih.gov Future research into this compound will undoubtedly benefit from the adoption and development of advanced synthetic methodologies to improve efficiency, scalability, and access to a wider range of derivatives.

Biocatalysis is emerging as a powerful tool in nucleoside chemistry, offering high stereo- and regioselectivity under mild reaction conditions. tandfonline.comnih.gov Enzymes such as nucleoside phosphorylases and kinases could be employed for the synthesis of this compound and its derivatives. tandfonline.com For instance, enzymatic cascades could be designed for the one-pot synthesis of 5'-triphosphate analogs of this compound, which would be invaluable for biochemical and molecular biology studies. mdpi.com The substrate promiscuity of certain enzymes could be exploited to incorporate modified phenylcarbamoyl moieties, providing rapid access to a library of analogs for screening. nih.gov

Flow chemistry presents another avenue for optimizing the synthesis of this compound. researchgate.net Continuous-flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. vapourtec.com The synthesis of this compound phosphoramidite (B1245037), a key building block for oligonucleotide synthesis, could be adapted to a flow-based system, potentially increasing yield and purity. acs.org Furthermore, flow chemistry is particularly well-suited for photochemical and cryogenic reactions, which could open up new possibilities for novel modifications of the this compound scaffold. researchgate.net

The integration of these advanced synthetic techniques is summarized in the table below:

| Methodology | Potential Application to this compound Synthesis | Key Advantages |

| Biocatalysis | Enzymatic synthesis of the core nucleoside and its phosphorylated derivatives. | High selectivity, mild reaction conditions, environmentally friendly. tandfonline.comnih.gov |

| Flow Chemistry | Continuous production of this compound and its key intermediates (e.g., phosphoramidites). | Improved process control, scalability, and safety; enables novel reaction conditions. researchgate.netvapourtec.com |

| Hybrid Catalysis | Combining biocatalytic steps with chemical transformations in a single, streamlined process. | Shortens synthetic routes, leverages the strengths of both catalytic approaches. acs.org |

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To fully understand the biological effects of this compound and its derivatives, future research must move beyond single-target interactions and embrace a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—will be crucial for elucidating the compound's mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications.

Transcriptomics , through techniques like RNA-sequencing, can reveal how this compound or its metabolites affect global gene expression. researchgate.net Given that N6-modifications on adenosine in RNA (N6-methyladenosine, m6A) are a key area of epitranscriptomics, it would be fascinating to explore if this compound can influence the m6A landscape or be recognized by the cellular machinery that reads, writes, or erases these marks. nih.govoup.comacs.orgnih.gov

Proteomics can identify the protein interaction partners of this compound. By immobilizing the compound or a derivative on a solid support, researchers can perform affinity purification followed by mass spectrometry to pull down and identify binding proteins from cell lysates. This could uncover novel cellular targets and pathways modulated by the compound.

The potential insights from a multi-omics approach are summarized below:

| Omics Field | Methodology | Potential Insights for this compound Research |

| Transcriptomics | RNA-sequencing | Identification of differentially expressed genes and pathways upon treatment; investigation of potential effects on the epitranscriptome (e.g., m6A). researchgate.netnih.gov |

| Proteomics | Affinity purification-mass spectrometry | Discovery of direct protein binding partners and cellular targets. |

| Metabolomics | Mass spectrometry, NMR | Characterization of global metabolic reprogramming; identification of key metabolic pathways affected by the compound. |

Novel Applications in Chemical Biology

The unique chemical structure of this compound makes it an attractive scaffold for the development of novel chemical biology tools to probe and manipulate biological systems.

One of the most immediate applications is in the synthesis of modified oligonucleotides . The corresponding phosphoramidite of this compound can be incorporated into DNA and RNA strands at specific positions. acs.org These modified nucleic acids can be used to study the structural and functional roles of bulky adducts in DNA and RNA, investigate protein-nucleic acid interactions, and develop aptamers with novel binding properties.

Furthermore, the phenyl ring of this compound provides a convenient handle for the attachment of various functional groups, such as fluorescent dyes or biotin (B1667282) tags . The development of fluorescent analogs of this compound would enable real-time imaging of its uptake, distribution, and interaction with cellular components. acs.org Biotinylated derivatives could be used as probes for affinity-based target identification.